4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256497
InChI: InChI=1S/C9H17N3S/c1-5-12-7(6-9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)
SMILES:
Molecular Formula: C9H17N3S
Molecular Weight: 199.32 g/mol

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC16256497

Molecular Formula: C9H17N3S

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
IUPAC Name 3-(2,2-dimethylpropyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H17N3S/c1-5-12-7(6-9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)
Standard InChI Key MNNIXHHKLRUQRM-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NNC1=S)CC(C)(C)C

Introduction

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. It features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a thiol group (-SH) at the 3-position of the triazole ring. This compound is characterized by its unique structure, which includes an ethyl group and a neopentyl group, contributing to its distinct properties and functionalities.

Chemical Data Table

PropertyValue
Molecular FormulaC₉H₁₇N₃S
Molecular Weight199.32 g/mol
CAS Number1216210-92-2
Thiol Group Position3-position

Synthesis

The synthesis of 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of functional groups. Common methods employed include the use of hydrazine derivatives and thioketones, along with catalysts or bases to facilitate the reaction. Reaction conditions such as temperature and solvent choice are critical in achieving high yields and purity of the final product.

Biological Activities

Compounds with similar structures to 4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol have demonstrated antimicrobial, antioxidant, and anticancer properties. The presence of the thiol group enhances its ability to interact with various biological targets, potentially inhibiting enzymes or modulating cellular pathways.

Biological Activity Comparison Table

CompoundStructureUnique Features
4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiolEthyl and neopentyl groupsPotential antimicrobial and antioxidant properties
4-Methyl-4H-1,2,4-triazole-3-thiolMethyl group instead of ethyl and neopentylKnown for strong corrosion inhibition properties
5-Methyl-4H-1,2,4-triazole-3-thiolMethyl substitution at position 5Exhibits significant antimicrobial activity

Applications

4-Ethyl-5-neopentyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure and biological activities make it a candidate for further research in these areas.

Potential Applications Table

FieldPotential Use
AgricultureAntifungal agents
PharmaceuticalsAntimicrobial and anticancer agents

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